15-hydroxy-11Z,13E-eicosadienoic acid

説明

15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .

Synthesis Analysis

15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .Molecular Structure Analysis

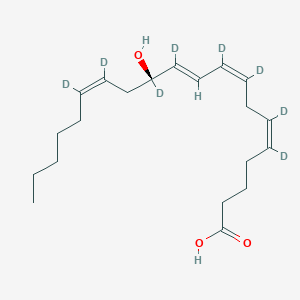

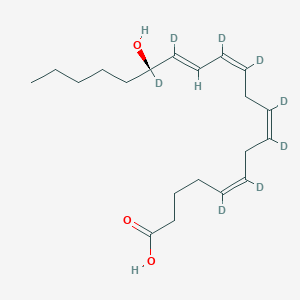

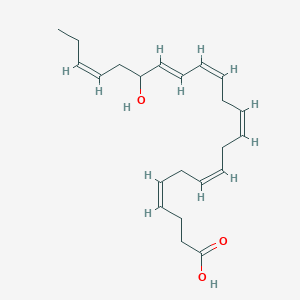

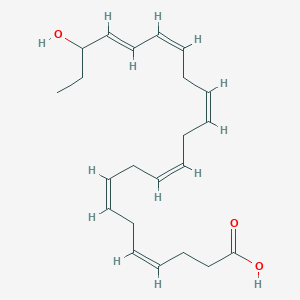

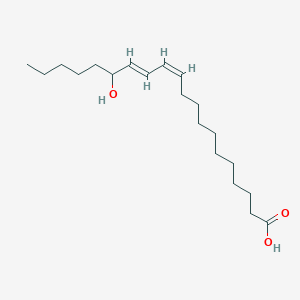

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Chemical Reactions Analysis

There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .Physical And Chemical Properties Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .科学的研究の応用

Role in Allergic Rhinitis

15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) has been found to play a significant role in allergic rhinitis (AR), a common allergic inflammatory disease . The compound is a metabolite derived from 11Z,14Z-eicosadienoic acid . Repeated intranasal administration of Ovalbumin (OVA) caused AR symptoms, such as sneezing and nasal congestion, in mice . The level of 15-HEDE in nasal lavage fluid increased with OVA administration .

Impact on Vasculature

15-HEDE has been shown to cause functional changes in vasculature . It does not cause contraction in mouse aortae, but it dilates aortae that were pre-contracted by thromboxane receptor stimulation . This dilation is significantly inhibited by the voltage-gated K+ (KV) channel inhibitor 4-aminopyridine .

Effect on Vascular Permeability

Intravital imaging showed that administration of 1 μg 15-HEDE dilated blood vessels, and Mile’s assay demonstrated that this administration also caused dye leakage, indicating vascular hyperpermeability in mouse ears . This suggests that 15-HEDE increases vascular permeability, which may lead to nasal congestion .

Influence on Nasal Congestion

15-HEDE has been found to exacerbate nasal congestion in AR . Computed tomography scanning and morphological study revealed that administration of 3 μg 15-HEDE narrowed nasal passages and thickened nasal mucosa in mice . Treating mice with 3 μg 15-HEDE caused rhinitis symptoms, such as abdominal breathing, and reduced respiratory frequency, suggesting nasal congestion .

Inhibition of 5-Lipoxygenase

15-HEDE is formed from eicosadienoic acid in macrophages . It has been found to inhibit 5-lipoxygenase (5-LO; IC 50 = 35 µM) . This suggests that 15-HEDE might have potential therapeutic applications in conditions where 5-LO activity is detrimental.

作用機序

Target of Action

The primary target of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is the vascular system, specifically the blood vessels . It interacts with the voltage-gated K+ (KV) channels in the vascular system .

Mode of Action

15-HEDE interacts with its targets by activating KV channels . This activation leads to vasodilation, or the widening of blood vessels . It also increases vascular permeability, which can lead to nasal congestion .

Biochemical Pathways

15-HEDE is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of fatty acids . The inhibition of 5-LO by 15-HEDE could potentially affect the production of leukotrienes, a type of eicosanoid that plays a role in inflammatory responses .

Pharmacokinetics

It has been observed that repeated intranasal administration of ovalbumin (ova) in mice increases the level of 15-hede in nasal lavage fluid, reaching approximately 06 ng/ml after ten OVA treatments . This suggests that 15-HEDE may be absorbed and metabolized in the body following administration .

Result of Action

The activation of KV channels by 15-HEDE leads to vasodilation and increased vascular permeability . This can cause symptoms such as nasal congestion and rhinitis, as observed in mice . Furthermore, 15-HEDE might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis (AR) .

Action Environment

The action of 15-HEDE can be influenced by environmental factors. For example, the administration of 15-HEDE in mice caused dilation of blood vessels and increased vascular permeability, which were observed using intravital imaging . These effects were more pronounced in the presence of a KV channel inhibitor . This suggests that the efficacy and stability of 15-HEDE can be affected by the presence of other compounds in the environment .

将来の方向性

特性

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

CAS RN |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。